2,6-Diaminopurine hemisulfate salt

Übersicht

Beschreibung

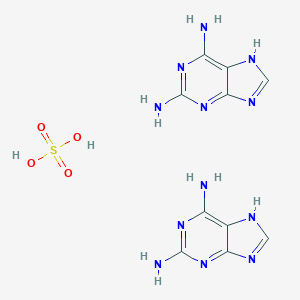

2,6-Diaminopurine hemisulfate salt is a chemical compound with the molecular formula C5H6N6·0.5H2SO4. It is an adenine analogue that can base pair with thymidine in DNA and with uracil in RNA, forming three Watson-Crick hydrogen bonds . This compound has been used as a structural probe for molecular recognition between ligands and DNA .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

2,6-Diaminopurine hemisulfate salt can be synthesized through various methods. One common method involves the reaction of 2,6-diaminopurine with sulfuric acid to form the hemisulfate salt. The reaction typically requires heating and results in a clear to hazy, yellow to yellow-green solution .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings. The compound is often produced in bulk and purified through crystallization or other separation techniques to achieve the desired purity levels .

Analyse Chemischer Reaktionen

Types of Reactions

2,6-Diaminopurine hemisulfate salt undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions typically occur under controlled temperature and pH conditions to ensure the desired products are formed .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives of 2,6-diaminopurine, while substitution reactions may produce various substituted purine derivatives .

Wissenschaftliche Forschungsanwendungen

Antiviral Properties

2,6-Diaminopurine has shown promise as an antiviral agent. A study evaluated β-d-2′-C-methyl-2,6-diaminopurine ribonucleoside phosphoramidates (DAPN-PD) against Hepatitis C virus (HCV) replication in Huh-7 cells. The DAPN-PD compounds demonstrated up to 14-fold greater potency compared to the parent DAPN nucleoside, indicating their potential as effective antiviral agents against HCV .

| Compound Type | EC50 (μM) | Relative Potency |

|---|---|---|

| DAPN-PD | 0.2 | 14-fold higher than DAPN |

| Parent DAPN | 5.4 | Baseline |

Treatment of Genetic Disorders

Recent research highlights DAP's ability to promote readthrough of UGA premature stop codons, particularly in cystic fibrosis models. In vivo studies showed that DAP could correct nonsense mutations in the CFTR gene, restoring function in murine models and patient-derived organoids . This suggests DAP's potential as a therapeutic agent for genetic disorders caused by nonsense mutations.

Oligonucleotide Synthesis

DAP is utilized in the synthesis of modified oligonucleotides, enhancing their stability and efficacy. A postsynthetic strategy was developed to incorporate 2,6-diaminopurine into oligonucleotides, demonstrating successful incorporation into small interfering RNA (siRNA) and antisense oligonucleotides . This modification improves binding affinity and stability against nucleases.

| Oligonucleotide Type | Modification | Outcome |

|---|---|---|

| siRNA | DAP | Enhanced stability |

| Antisense | DAP | Improved binding affinity |

Use in Gene Editing and Delivery Systems

In gene editing applications, DAP serves as a base substitution for adenine in nucleic acids, allowing for enhanced interaction with target RNA molecules. Its structural properties facilitate better binding to RNA, which is crucial for the design of anti-miRNA oligonucleotides .

Research on Trypanosomiasis

Research into new chemotherapeutics for human African trypanosomiasis has identified diaminopurine derivatives as potent inhibitors against Trypanosoma brucei. Modifications to the diaminopurine core have led to the discovery of compounds with improved potency and selectivity against this parasite .

Summary of Findings

The applications of 2,6-diaminopurine hemisulfate salt span various fields including antiviral drug development, genetic disorder treatment, oligonucleotide synthesis, and bioengineering. Its unique properties allow for innovative approaches to tackling complex biological challenges.

Wirkmechanismus

The mechanism of action of 2,6-diaminopurine hemisulfate salt involves its ability to base pair with thymidine in DNA and uracil in RNA, forming three Watson-Crick hydrogen bonds. This alteration in base pairing properties allows the compound to act as a structural probe for studying molecular recognition and interactions between ligands and nucleic acids . Additionally, the compound’s incorporation into nucleic acids can affect the stability and function of the resulting nucleic acid structures .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Adenine: A naturally occurring purine base that pairs with thymine in DNA and uracil in RNA.

2-Aminopurine: Another adenine analogue with similar base pairing properties.

Guanine: A purine base that pairs with cytosine in DNA and RNA.

Uniqueness

2,6-Diaminopurine hemisulfate salt is unique due to its ability to form three hydrogen bonds with thymidine and uracil, enhancing the stability of nucleic acid structures. This property makes it a valuable tool for studying molecular recognition and interactions in nucleic acids .

Biologische Aktivität

2,6-Diaminopurine (2,6-DAP), also known as 2-aminoadenine, is a purine analog with significant biological activity, particularly in the context of genetic research and therapeutic applications. This compound has garnered attention for its ability to interact with nucleic acids, correct genetic mutations, and exhibit anticancer properties. This article explores the biological activity of 2,6-DAP, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications.

- Molecular Formula : CHN

- Molecular Weight : 150.14 g/mol

- Structure : The compound features an additional amino group at the 2-position compared to adenine, which enhances its hydrogen bonding capabilities with thymine or uracil.

Target Interaction

2,6-DAP primarily acts as an adenine analog, incorporating into DNA and RNA during replication. It pairs with thymidine or uracil through three hydrogen bonds, enhancing the stability of nucleic acid structures compared to adenine's two hydrogen bonds . This unique interaction allows for:

- Inhibition of DNA Synthesis : By substituting for adenine in nucleic acids, 2,6-DAP disrupts normal DNA synthesis and function.

- Promotion of Readthrough of Nonsense Mutations : 2,6-DAP has been shown to promote efficient readthrough of UGA premature stop codons in various genetic contexts .

Biochemical Pathways

Research indicates that 2,6-DAP is produced via a pathway involving specific enzymes (DUF550 and PurZ) that facilitate its incorporation into nucleic acids. This pathway is crucial for its role in cellular processes and therapeutic applications .

Pharmacokinetics

2,6-DAP exhibits favorable pharmacokinetic properties:

- Stability in Plasma : The compound remains stable in plasma and is well-distributed throughout the body after administration.

- Bioavailability : Studies indicate that peak plasma concentrations can reach approximately 70 μM within 15-30 minutes post-administration .

Cellular Effects

In various cell lines, including cancer cells (e.g., Calu-6), treatment with 2,6-DAP has been associated with increased levels of the tumor suppressor protein p53. This suggests a potential role in modulating cellular stress responses and promoting apoptosis in cancer cells .

Case Studies

-

Cystic Fibrosis Model : In a study involving a mouse model for cystic fibrosis (CF), 2,6-DAP was administered to correct UGA nonsense mutations in the CFTR gene. The treatment led to restored CFTR function in lung and intestinal tissues, demonstrating its potential as a therapeutic agent for genetic diseases caused by nonsense mutations .

Treatment Group CFTR Expression Observations Control (DMSO) Absent No specific labeling DAP-treated Present Specific staining observed - Leukemia Treatment : Historically, 2,6-DAP was utilized in leukemia treatment due to its ability to arrest cell cycle progression in mouse leukemia cells. Resistance mechanisms have been identified where cancer cells lose adenine phosphoribosyltransferase function .

Eigenschaften

IUPAC Name |

7H-purine-2,6-diamine;sulfuric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C5H6N6.H2O4S/c2*6-3-2-4(9-1-8-2)11-5(7)10-3;1-5(2,3)4/h2*1H,(H5,6,7,8,9,10,11);(H2,1,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNHVJLBUCSUIFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=NC(=NC(=C2N1)N)N.C1=NC2=NC(=NC(=C2N1)N)N.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N12O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40989143 | |

| Record name | Sulfuric acid--2-imino-2,3-dihydro-1H-purin-6-amine (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40989143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

398.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69369-16-0 | |

| Record name | 1H-Purine-2,6-diamine, sulfate (2:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069369160 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfuric acid--2-imino-2,3-dihydro-1H-purin-6-amine (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40989143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.